N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide
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Overview
Description
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide typically involves multi-step organic reactions
Preparation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-1,2,3-benzotriazine-4-one with suitable reagents can yield the desired core structure.
Introduction of Pyridine-2-carboxamide Moiety: The pyridine-2-carboxamide group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the benzotriazine core with pyridine-2-carboxylic acid derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzotriazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)benzamide
- N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide exhibits unique properties due to the presence of the pyridine-2-carboxamide moiety. This structural feature enhances its potential for specific interactions with biological targets and contributes to its distinct chemical reactivity.
Properties
Molecular Formula |
C14H11N5O2 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O2/c1-19-14(21)10-8-9(5-6-11(10)17-18-19)16-13(20)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,20) |
InChI Key |
JIMYZUSNWKMVAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=N3)N=N1 |
Origin of Product |
United States |
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